Dielaidoylphosphatidylethanolamine

Lipid polymorphism Membrane curvature Non-lamellar phases

DEPE is a trans-unsaturated phosphatidylethanolamine offering superior phase behavior reproducibility over cis-analogs like DOPE. Its well-defined Lβ→Lα transition at 38.5°C and Lα→HII transition at 65.5°C deliver clean DSC thermograms for drug-membrane interaction screening. The trans configuration confers oxidative stability, reducing peroxidation byproducts during LNP formulation and storage. For researchers employing 31P NMR, membrane curvature assays, or antimicrobial peptide studies, DEPE's extended lamellar range (ΔTH ~10°C higher vs DOPE) prevents spontaneous hexagonal phase interference. Choose DEPE for reproducible, publication-quality biophysical data.

Molecular Formula C41H78NO8P
Molecular Weight 744.0 g/mol
CAS No. 16777-83-6
Cat. No. B15091960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDielaidoylphosphatidylethanolamine
CAS16777-83-6
Molecular FormulaC41H78NO8P
Molecular Weight744.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+
InChIKeyMWRBNPKJOOWZPW-XPWSMXQVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dielaidoylphosphatidylethanolamine (DEPE) CAS 16777-83-6: Procurement Specifications for Trans-18:1 Phosphatidylethanolamine


1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE, CAS 16777-83-6) is a synthetic phospholipid of the phosphatidylethanolamine (PE) class, characterized by two C18:1 fatty acyl chains in the trans (elaidoyl) configuration esterified at the sn-1 and sn-2 positions [1]. The trans unsaturation of DEPE confers distinct thermotropic phase behavior relative to its cis-unsaturated counterpart DOPE (dioleoylphosphatidylethanolamine), with a gel-to-liquid-crystalline lamellar (Lβ→Lα) transition temperature (Tm) of approximately 38.5 °C and a lamellar-to-inverted hexagonal (Lα→HII) transition temperature (TH) of approximately 65.5 °C [2]. These well-defined transition temperatures, along with the predictable membrane curvature properties inherent to the trans configuration, make DEPE a consistently characterized lipid component for biophysical membrane research and the formulation of non-lamellar lipid assemblies [3].

Why Generic Substitution Fails for Dielaidoylphosphatidylethanolamine (DEPE) in Biophysical Research Applications


Substituting DEPE with generic phosphatidylethanolamine (PE) reagents or closely related analogs such as DOPE (cis-18:1 PE) or POPE (mixed-chain 16:0-18:1 PE) introduces uncontrolled variability in membrane biophysical studies. PE class lipids are fundamentally distinct from phosphatidylcholines in that they exhibit non-lamellar phase propensity (i.e., formation of inverted hexagonal HII phases) [1]. However, the precise temperature at which this HII phase forms, and the stability of the lamellar bilayer phase itself, is exquisitely sensitive to both the cis/trans configuration of the acyl chain double bond and the chain length symmetry. For instance, replacing the trans-elaidoyl chains of DEPE with the cis-oleoyl chains of DOPE lowers the Lα→HII transition temperature (TH) by approximately 10 °C, and substituting with POPE (1-palmitoyl-2-oleoyl) raises TH to approximately 71.4 °C [2]. Such large shifts in phase boundaries (ΔTH > 10 °C) can fundamentally alter whether a membrane system remains lamellar or transitions to a hexagonal phase under a given experimental condition, thereby invalidating comparative data and compromising the reproducibility of temperature-dependent assays, fusion studies, or membrane curvature sensor experiments.

Quantitative Differential Evidence: DEPE (16777-83-6) Versus In-Class Phosphatidylethanolamine Alternatives


Trans Configuration Elevates Lamellar-to-Hexagonal (TH) Transition Temperature by >10 °C Relative to cis-DOPE

The trans-unsaturated elaidoyl chains of DEPE confer a significantly higher lamellar-to-inverted hexagonal (Lα→HII) phase transition temperature compared to the cis-unsaturated analog DOPE. In pure DEPE dispersions, TH occurs at 65.5 °C, whereas DOPE under identical conditions exhibits a TH approximately 10 °C lower [1]. This difference is attributable to the linear, extended conformation of trans double bonds, which packs more efficiently in the lamellar phase and imposes a greater energy barrier for forming the negative curvature required for the HII phase relative to the kinked cis configuration [2].

Lipid polymorphism Membrane curvature Non-lamellar phases

Trans-18:1 (DEPE) Exhibits Distinct Bilayer-to-Hexagonal Transition Enthalpy Relative to Mixed-Chain POPE

DEPE demonstrates a characteristic enthalpy (ΔH) associated with its Lα→HII phase transition that differs from that of mixed-chain phosphatidylethanolamines. For DEPE, the transition enthalpy for the bilayer-to-hexagonal phase transition is approximately 450 cal/mol lipid [1]. In comparison, 1-palmitoyl-2-oleoylphosphatidylethanolamine (POPE), which contains one saturated C16:0 chain and one cis-unsaturated C18:1 chain, exhibits a TH of 71.4 °C and a lower transition enthalpy of approximately 400 cal/mol lipid under comparable conditions [1]. The higher enthalpy of DEPE indicates a greater cooperative energy requirement to drive the lamellar-to-hexagonal rearrangement, reflecting the homogeneous trans-18:1 chain packing.

Calorimetry Phase transition energetics Lipid thermodynamics

Trans-Unsaturated DEPE Displays Higher Oxidative Stability Than cis-Unsaturated DOPE During Storage and Handling

The trans configuration of the elaidoyl chains in DEPE confers enhanced resistance to autoxidation compared to the cis-unsaturated oleoyl chains in DOPE. In comparative assessments of lipid stability, DEPE exhibits measurably lower susceptibility to oxidative degradation . The trans double bond is less reactive toward oxygen radical attack and hydroperoxide formation than the cis double bond, which contains higher ring strain and is more prone to allylic hydrogen abstraction . While both lipids are recommended for storage at -20 °C under inert atmosphere, DEPE maintains higher chemical integrity over extended storage periods and shows greater tolerance to brief ambient temperature excursions during routine laboratory handling .

Lipid oxidation Storage stability Formulation robustness

DEPE Demonstrates a Sharper Gel-to-Liquid-Crystalline Transition Than Mixed-Chain PE Analogs

DEPE exhibits a well-defined, narrow gel-to-liquid-crystalline (Lβ→Lα) phase transition with a melting temperature (Tm) of approximately 38.5 °C upon heating, and displays two exotherms of similar magnitude at 36.5 °C and 34.5 °C upon cooling [1]. This narrow, cooperative transition indicates a highly homogeneous acyl chain packing environment in the gel phase. In contrast, mixed-chain phosphatidylethanolamines such as POPE (16:0-18:1) and SAPE (18:0-20:4) exhibit broader, more complex transitions due to chain length mismatch and the presence of polyunsaturated fatty acids, which introduce packing defects and lateral heterogeneity [2]. The sharp transition of DEPE makes it a superior model system for detecting subtle perturbations induced by membrane-active compounds or peptides, as any broadening or shift in the endotherm is readily quantifiable without confounding baseline complexity [3].

Membrane fluidity Phase coexistence DSC thermograms

Cholesterol Modulates DEPE Lamellar-to-Hexagonal Transition in a Biphasic Concentration-Dependent Manner Distinct from DOPE

Cholesterol exerts a biphasic effect on the Lα→HII phase transition temperature (TH) of DEPE that differs from its effect on DOPE. In DEPE, cholesterol at low concentrations (below 20 mol%) reduces TH, whereas at higher concentrations (above 30 mol%) cholesterol increases TH [1]. X-ray diffraction with simultaneous DSC confirms that cholesterol addition broadens the Lβ→Lα transition region and induces coexistence of Lβ and Lα phases, with the transition peak disappearing entirely above 30 mol% cholesterol [1]. In contrast, cholesterol's effect on DOPE differs in both magnitude and concentration dependence due to the distinct packing properties of the cis-unsaturated chains [2]. This well-characterized biphasic response makes DEPE an established reference system for studying sterol modulation of non-lamellar phase propensity.

Sterol-lipid interaction Membrane raft models Phase modulation

Validated Application Scenarios for Dielaidoylphosphatidylethanolamine (DEPE) Based on Quantitative Differentiation Evidence


Calorimetric Reference Standard for Membrane-Active Compound Screening

DEPE serves as an ideal baseline lipid system for differential scanning calorimetry (DSC)-based screening of compounds that modulate membrane phase behavior. Its sharp, well-defined Lβ→Lα transition at 38.5 °C and Lα→HII transition at 65.5 °C provide clean thermograms that enable precise quantification of compound-induced shifts, broadening, or enthalpy changes [1]. The biphasic response to cholesterol (TH decreases at <20 mol%, increases at >30 mol%) offers a validated internal control for sterol interaction studies [2]. This predictable phase behavior makes DEPE a preferred procurement choice for laboratories conducting reproducible calorimetric assays of lipid-protein interactions, drug-membrane partitioning, or curvature-inducing peptide activity.

Trans-Membrane Peptide Interaction Studies Requiring Extended Lamellar Phase Stability

For studies investigating the effect of transmembrane α-helical peptides (e.g., WALP, KALP, or viral fusion peptides) on membrane phase behavior, DEPE provides a superior model membrane due to its extended lamellar phase temperature range. The TH of 65.5 °C for DEPE is approximately 10 °C higher than that of DOPE [1], allowing peptide-induced modulation of non-lamellar phase propensity to be measured over a wider experimental temperature window without spontaneous HII phase formation interfering with the baseline. Researchers employing 31P NMR spectroscopy to monitor lipid polymorphism in peptide-containing membranes benefit from DEPE's ability to maintain a stable bilayer signal across physiologically relevant and supra-physiological temperature ranges [2].

Lipid Formulation Development with Enhanced Oxidative Stability Requirements

In lipid nanoparticle (LNP) or liposomal formulation workflows where multiple processing steps, extended storage, or exposure to ambient conditions during manufacturing are required, DEPE's trans-unsaturated chains offer superior oxidative stability compared to cis-unsaturated alternatives like DOPE [1]. For research groups developing PEGylated lipid formulations (e.g., mPEG-DEPE conjugates) for drug delivery applications, selecting the trans-PE core lipid reduces the risk of oxidative byproduct formation that can compromise lipid integrity, alter phase behavior, or introduce immunogenic lipid oxidation epitopes [2]. This oxidative robustness translates to greater batch-to-batch consistency and reduced requirement for stringent inert atmosphere handling.

Biophysical Studies of Bacterial Membrane Lipid Polymorphism Using Defined Trans-Unsaturated PE Models

DEPE is a well-characterized model for studying the lipid polymorphism of bacterial membranes, particularly those of Escherichia coli fatty acid auxotrophs grown under conditions that enrich for trans-unsaturated fatty acids [1]. The defined Lβ→Lα transition at 38.5 °C and the thermodynamically characterized Lα→HII transition at 65.5 °C with an enthalpy of 450 cal/mol provide a reproducible experimental platform for investigating the effects of bacterial membrane-active agents, antimicrobial peptides, or biosurfactants (e.g., rhamnolipids) on non-lamellar phase formation [2]. The extensive literature characterizing DEPE's phase diagrams with various additives (cholesterol, PEG-lipids, tamoxifen, ceramides) provides researchers with a robust foundation for comparative biophysical studies [3].

Technical Documentation Hub

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31 linked technical documents
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